(6-(Dimethylamino)pyridin-3-yl)boronic acid hydrate
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Overview
Description
(6-(Dimethylamino)pyridin-3-yl)boronic acid hydrate is an organic compound with the molecular formula C7H11BN2O2. It is a white crystalline solid that is soluble in water and organic solvents such as ethanol and dimethylformamide. This compound is commonly used as a catalyst or reagent in various chemical synthesis reactions, including boronation and cross-coupling reactions .
Preparation Methods
The synthesis of (6-(Dimethylamino)pyridin-3-yl)boronic acid hydrate typically involves the reaction of 2-(Dimethylamino)pyridine with triphenylborane, followed by the addition of water to obtain the hydrate form . The reaction conditions often include the use of inert atmospheres and low temperatures to ensure the stability of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
(6-(Dimethylamino)pyridin-3-yl)boronic acid hydrate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms.
Substitution: It participates in substitution reactions, particularly in the presence of suitable catalysts and reagents.
Cross-Coupling Reactions: It is widely used in Suzuki–Miyaura coupling reactions, where it acts as a boron reagent to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or dimethylformamide. The major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
(6-(Dimethylamino)pyridin-3-yl)boronic acid hydrate has a wide range of scientific research applications, including:
Biology: It is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of (6-(Dimethylamino)pyridin-3-yl)boronic acid hydrate involves its role as a boron reagent in various chemical reactions. It participates in transmetalation processes, where the boron atom transfers to a metal catalyst, facilitating the formation of new chemical bonds . The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
(6-(Dimethylamino)pyridin-3-yl)boronic acid hydrate can be compared with other similar compounds, such as:
Pyridine-2-boronic acid: Used as a key starting material for the formation of pyridyl boronic esters.
2-(Dimethylamino)pyrimidine-5-boronic acid pinacol ester: Another boron reagent used in organic synthesis.
The uniqueness of this compound lies in its specific structure and reactivity, making it particularly useful in certain cross-coupling reactions and other synthetic applications.
Properties
CAS No. |
1256355-24-4 |
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Molecular Formula |
C7H10BN2O |
Molecular Weight |
148.98 g/mol |
IUPAC Name |
[6-(dimethylamino)pyridin-3-yl]boronic acid;hydrate |
InChI |
InChI=1S/C7H10BN2O/c1-10(2)7-4-3-6(8-11)5-9-7/h3-5,11H,1-2H3 |
InChI Key |
CLJKDBPQOIETMR-UHFFFAOYSA-N |
SMILES |
B(C1=CN=C(C=C1)N(C)C)(O)O.O |
Canonical SMILES |
[B](C1=CN=C(C=C1)N(C)C)O |
Origin of Product |
United States |
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